Pyrithiamine base

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

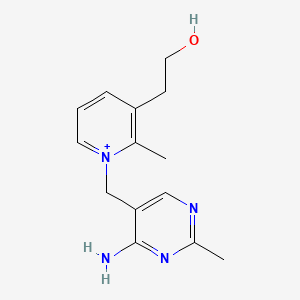

Pyrithiamine base is a pyridinium salt that has garnered attention due to its unique structure and potential applications in various fields. This compound is characterized by the presence of a pyridinium ring substituted with an amino-methylpyrimidinyl group and a hydroxyethyl group. It is often studied for its biological and chemical properties .

Métodos De Preparación

The synthesis of Pyrithiamine base typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate pyridinium and pyrimidine derivatives.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents such as ethanol or methanol. The temperature is maintained at a moderate level to ensure the stability of the intermediates.

Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to optimize yield and purity. .

Análisis De Reacciones Químicas

Pyrithiamine base undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The amino and hydroxy groups in the compound can participate in substitution reactions with reagents like alkyl halides or acyl chlorides, forming substituted products

Aplicaciones Científicas De Investigación

Neurobiological Research

Pyrithiamine is primarily known for inducing thiamine deficiency in animal models, which helps researchers study conditions like Wernicke-Korsakoff syndrome (WKS).

Case Studies

- A study using rats demonstrated that pyrithiamine treatment resulted in significant reductions in neurotransmitter levels (e.g., aspartate and glutamate) in various brain regions, paralleling symptoms observed in WKS .

- In another experiment, mice subjected to dietary thiamine deprivation alongside pyrithiamine treatment exhibited marked neuroinflammation and neuron loss, underscoring the compound's utility in modeling neurodegenerative diseases .

Cancer Research

Recent findings suggest that pyrithiamine may play a role in enhancing cancer treatment efficacy through its effects on cellular metabolism.

Radiosensitization

Research has shown that inhibiting thiamine metabolism via pyrithiamine can sensitize tumor cells to radiation therapy. This effect is attributed to the disruption of nucleotide synthesis pathways necessary for DNA repair .

Experimental Evidence

- A high-throughput screening identified thiamine pyrophosphokinase-1 as a novel target for radiosensitization, with pyrithiamine demonstrating significant potential to enhance the effectiveness of radiotherapy .

- In vitro studies indicated that pyrithiamine-treated cancer cells exhibited reduced levels of deoxynucleotides, which are crucial for DNA replication and repair processes .

Pharmacological Applications

Pyrithiamine's pharmacological properties extend beyond neurobiology and oncology.

Antimicrobial Activity

Some studies have indicated that pyrithiamine may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Neuroprotective Effects

Interestingly, research has explored the potential protective effects of pyrithiamine against neurotoxicity induced by other compounds, suggesting its role as a neuroprotective agent under specific conditions .

Data Tables

Mecanismo De Acción

The mechanism of action of Pyrithiamine base involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Pyrithiamine base can be compared with similar compounds such as:

Pyrithiamine: A compound with a similar pyridinium structure but different substituents.

Thiamine: Another pyridinium derivative with distinct biological activities.

Pyridoxine: A related compound with a pyridinium ring and different functional groups

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Propiedades

Número CAS |

5593-78-2 |

|---|---|

Fórmula molecular |

C14H19N4O+ |

Peso molecular |

259.33 g/mol |

Nombre IUPAC |

2-[1-[(4-amino-2-methylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium-3-yl]ethanol |

InChI |

InChI=1S/C14H19N4O/c1-10-12(5-7-19)4-3-6-18(10)9-13-8-16-11(2)17-14(13)15/h3-4,6,8,19H,5,7,9H2,1-2H3,(H2,15,16,17)/q+1 |

Clave InChI |

PZWYDZMWPANLMB-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |

SMILES canónico |

CC1=C(C=CC=[N+]1CC2=CN=C(N=C2N)C)CCO |

Key on ui other cas no. |

5593-78-2 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.